molecular formula C22H38O B1596523 4-Hexadecylphenol CAS No. 2589-78-8

4-Hexadecylphenol

Cat. No.: B1596523
CAS No.: 2589-78-8
M. Wt: 318.5 g/mol
InChI Key: MHCHQNXRVNQPHJ-UHFFFAOYSA-N
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Description

4-Hexadecylphenol (CAS 2589-78-8) is a long-chain alkylphenol with the molecular formula C₂₂H₃₈O, composed of a phenolic group substituted with a linear hexadecyl (C16) chain. It belongs to the broader class of alkylphenols, which are widely utilized in industrial applications such as surfactants, polymer stabilizers, and intermediates in organic synthesis . Its extended alkyl chain confers distinct hydrophobic properties, making it particularly useful in formulations requiring high lipid solubility or controlled release mechanisms .

Properties

IUPAC Name

4-hexadecylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-17-19-22(23)20-18-21/h17-20,23H,2-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHCHQNXRVNQPHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6062543
Record name Phenol, 4-hexadecyl-
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Molecular Weight

318.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2589-78-8
Record name 4-Hexadecylphenol
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Record name Phenol, 4-hexadecyl-
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Record name Phenol, 4-hexadecyl-
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Record name Phenol, 4-hexadecyl-
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Record name p-hexadecylphenol
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Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hexadecylphenol can be synthesized through several methods. One common approach involves the alkylation of phenol with hexadecyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar alkylation reactions but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Hexadecylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Hexadecylphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hexadecylphenol involves its interaction with biological membranes and proteins. The long alkyl chain allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and function. Additionally, the phenolic hydroxyl group can form hydrogen bonds with proteins, affecting their structure and activity .

Comparison with Similar Compounds

Comparison with Similar Alkylphenols

Structural and Physical Properties

The table below highlights key structural and physical differences between 4-Hexadecylphenol and selected alkylphenols:

Compound CAS Number Molecular Formula Molecular Weight Alkyl Chain Length Density (g/mL) Key Features
This compound 2589-78-8 C₂₂H₃₈O 318.54 C16 (linear) High hydrophobicity, solid at RT
4-Dodecylphenol 104-43-8 C₁₈H₃₀O 262.43 C12 (linear) 0.94 Liquid at RT, used in detergents
4-Heptylphenol 1987-50-4 C₁₃H₂₀O 192.30 C7 (linear) - Intermediate volatility
4-Ethylphenol 123-07-9 C₈H₁₀O 122.17 C2 (linear) 1.01 Volatile, flavor/aroma applications
4-(trans-4-Heptylcyclohexyl)-phenol 90525-37-4 C₁₉H₃₀O 274.44 C7 (branched) - Branched chain, liquid crystal applications
Key Observations:
  • Chain Length vs. State: Longer alkyl chains (e.g., C16 in this compound) increase molecular weight and hydrophobicity, resulting in higher melting points and solid states at RT. Shorter chains (e.g., C2 in 4-Ethylphenol) enhance volatility and solubility in polar solvents .
  • Branching Effects: Branched analogs like 4-(trans-4-Heptylcyclohexyl)-phenol exhibit altered steric and solubility profiles compared to linear-chain derivatives, making them suitable for niche applications such as liquid crystals .

Chemical Reactivity and Functional Behavior

  • Hydrophobic Interactions: The C16 chain in this compound enhances its ability to form micelles or stabilize emulsions, outperforming shorter-chain alkylphenols in non-polar systems .
  • Electrophilic Substitution: The phenolic -OH group allows for typical reactions (e.g., sulfonation, etherification). However, steric hindrance from the long alkyl chain may slow reactivity compared to 4-Ethylphenol .
  • Oxidative Stability: Longer chains may confer resistance to oxidation, whereas shorter-chain analogs like 4-Heptylphenol are more prone to degradation under UV exposure .
Notable Differences:
  • This compound’s extended chain makes it ideal for sustained-release formulations in pharmaceuticals, whereas 4-Ethylphenol’s volatility suits aroma compounds .
  • Branched derivatives like 4-(trans-4-Heptylcyclohexyl)-phenol are tailored for optoelectronic materials due to their mesomorphic properties .

Biological Activity

4-Hexadecylphenol is a compound that has garnered attention for its diverse biological activities, particularly in relation to its interactions with biological membranes and proteins. This article explores the biological activity of this compound, detailing its mechanisms of action, potential applications in medicine and industry, and summarizing relevant research findings.

Chemical Structure and Properties

This compound (C22_{22}H34_{34}O) features a long hexadecyl (16-carbon) alkyl chain attached to a phenolic ring. This structure is significant for its biological activity, as the hydrophobic alkyl chain allows the compound to integrate into lipid bilayers, influencing membrane dynamics and protein interactions.

The primary mechanism of action for this compound involves:

  • Integration into Membranes : The long alkyl chain facilitates incorporation into lipid bilayers, potentially disrupting membrane integrity and function. This can lead to altered permeability and fluidity of cellular membranes, affecting cellular processes.
  • Protein Interaction : The phenolic hydroxyl group can form hydrogen bonds with proteins, which may result in changes to protein structure and activity. This interaction can modulate enzyme functions and cellular signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been studied for its effectiveness against various bacterial strains. The compound's ability to disrupt cell membranes contributes to its antimicrobial action.

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. It scavenges free radicals, thereby protecting cells from oxidative damage. This property is crucial in preventing cellular aging and various diseases associated with oxidative stress.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

  • Cell Growth Inhibition : In vitro studies have shown that this compound can inhibit the growth of cancer cell lines by inducing apoptosis. Its effectiveness varies among different cell types, indicating potential as an anticancer agent .
  • Comparative Studies : When compared to other phenolic compounds, this compound demonstrated superior activity in certain assays, suggesting it could serve as a model compound for further investigations into lipid-phenol interactions.

Case Studies

Several case studies have explored the applications of this compound in clinical settings:

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, showing significant inhibition at specific concentrations.
  • Drug Delivery Systems : Research indicated that this compound could enhance the solubility and bioavailability of certain drugs when used as an excipient in formulations .

Applications

This compound has potential applications across various fields:

  • Medicine : Its antimicrobial and antioxidant properties make it a candidate for developing new therapeutic agents.
  • Industry : Used as a surfactant in chemical processes, it plays a role in producing specialty chemicals and lubricants.

Summary Table of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against various bacterial strains
AntioxidantScavenges free radicals; protects against oxidative stress
Cell Growth InhibitionInduces apoptosis in cancer cell lines
Drug DeliveryEnhances solubility and bioavailability of drugs

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.